molecular formula C14H18F3NO3S B6637025 N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide

Katalognummer B6637025
Molekulargewicht: 337.36 g/mol
InChI-Schlüssel: ZWAUXSZEOBUCQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Wirkmechanismus

CP-690,550 selectively inhibits JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting these cytokines, CP-690,550 can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various disease models. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, CP-690,550 has been shown to reduce inflammation and disease progression. In organ transplant models, CP-690,550 has been shown to prevent rejection and improve graft survival. Inflammatory bowel disease models have also shown promising results with CP-690,550 treatment, with reduced inflammation and improved symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for lab experiments, including its selectivity for JAK3, its potent inhibitory activity, and its ability to modulate the immune system. However, CP-690,550 also has limitations, including its potential toxicity and side effects, which can affect experimental outcomes.

Zukünftige Richtungen

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored to further understand its therapeutic potential. These include investigating its efficacy in other autoimmune diseases, exploring its combination with other therapies, and developing more selective JAK3 inhibitors with improved safety profiles. Additionally, further studies can be conducted to understand the long-term effects of CP-690,550 treatment and its potential for disease prevention.
Conclusion:
In conclusion, CP-690,550 is a synthetic compound with potential therapeutic applications in various diseases. Its selectivity for JAK3 and its ability to modulate the immune system make it a promising candidate for the treatment of autoimmune diseases, organ transplant rejection, and inflammatory bowel disease. Further studies are needed to understand its safety and efficacy and to explore its full therapeutic potential.

Synthesemethoden

CP-690,550 is a synthetic compound that can be synthesized through a multistep process. The first step involves the reaction between 4-(hydroxymethyl)cyclohexanone and trifluoromethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide, which can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, organ transplant rejection, and inflammatory bowel disease. It has been shown to selectively inhibit Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines involved in immune responses. By inhibiting JAK3, CP-690,550 can modulate the immune system and reduce inflammation.

Eigenschaften

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c15-14(16,17)12-3-1-2-4-13(12)22(20,21)18-11-7-5-10(9-19)6-8-11/h1-4,10-11,18-19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUXSZEOBUCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.